molecular formula C16H22N4O2S2 B5559668 (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine

Cat. No. B5559668
M. Wt: 366.5 g/mol
InChI Key: UXGHMRWJCXDMBD-OLZOCXBDSA-N
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Description

(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.11841830 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds similar to the one have been studied extensively for their unique reactivity and potential in synthesizing a wide range of heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the base-mediated [3 + 2]-cycloannulation strategy has been employed for synthesizing pyrazolo[1,5-a]pyridine derivatives, highlighting the importance of sulfonyl analogs in medicinal chemistry. This method utilizes pyridinium-N-amine and aminide for cycloaddition, demonstrating broad substrate scope and functional group tolerance (Reddy, Sharadha, & Kumari, 2022).

Potential in Medicinal Chemistry

Research into compounds with similar structural features often explores their potential as precursors for developing new heterocyclic compounds with promising biological activities. For example, a study on butadienic building blocks from 2-nitrothiophene for synthesizing nitrogen heterocycles demonstrated the dichotomic behavior of sulfides and sulfones, leading to pyrazolines and isoxazolines, respectively. Such compounds hold significant potential for further development in pharmaceuticals and agrochemicals (Bianchi et al., 2007).

Advanced Synthesis Techniques

The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups showcases advanced techniques in creating compounds with potential therapeutic uses. The use of 1,3-dipolar cycloaddition reactions emphasizes the importance of these methods in accessing structurally complex and functionally diverse molecules (Markitanov et al., 2016).

Catalysis and Green Chemistry

Another aspect of research focuses on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. This highlights the integration of green chemistry principles in the synthesis of bioactive heterocycles (Zhang et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve in vitro studies to determine its effects on cells or enzymes, as well as in vivo studies to assess its effects in whole organisms .

properties

IUPAC Name

(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-9-5-14(19-18-9)15-6-16(10(2)23-15)24(21,22)20-7-12(11-3-4-11)13(17)8-20/h5-6,11-13H,3-4,7-8,17H2,1-2H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHMRWJCXDMBD-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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